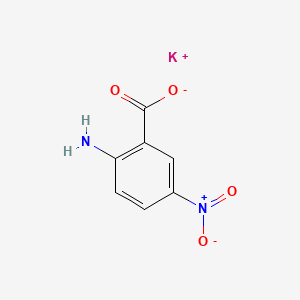

![molecular formula C23H21ClN4O3 B2532825 N-(苯并[d][1,3]二氧杂环-5-基)-1-(6-(4-氯苯基)嘧啶嗪-3-基)哌啶-4-甲酰胺 CAS No. 1105231-84-2](/img/structure/B2532825.png)

N-(苯并[d][1,3]二氧杂环-5-基)-1-(6-(4-氯苯基)嘧啶嗪-3-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

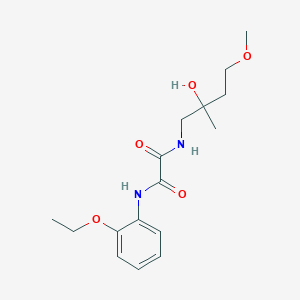

The compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a piperidine ring, a pyridazine moiety, and a benzo[d][1,3]dioxole group suggests that this compound could interact with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds.

Synthesis Analysis

The synthesis of piperidine derivatives is well-documented in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity . The introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine rings significantly affected the biological activity. This suggests that the synthesis of our compound of interest would involve careful consideration of substituent effects to achieve the desired biological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their biological activity. For example, the basic quality of the nitrogen atom in the piperidine ring was found to be important for anti-AChE activity . The X-ray crystallography of related compounds provides detailed insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction with biological targets . Therefore, the molecular structure analysis of our compound would likely focus on the orientation of the substituents and the electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be quite diverse. In the synthesis of related compounds, reactions such as cyclization, saponification, and diazotization were employed to create complex heterocyclic structures . These reactions often lead to the formation of new rings and the introduction of functional groups that can significantly alter the chemical and biological properties of the molecules. The chemical reactions involved in the synthesis of our compound would need to be optimized to ensure the correct formation of the target structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's biological activity and pharmacokinetic profile. For example, the antioxidant activity of novel carboxamides was found to be dependent on the structure of the pyrazolobenzothiazine ring system . Analyzing the physical and chemical properties of our compound would involve studying its behavior in different environments and its reactivity with various reagents.

科学研究应用

中枢神经系统 (CNS) 作用药物

含有与指定化学结构相似的官能团的化合物已被确定为合成新型 CNS 作用药物的潜在先导。含有杂原子如氮 (N)、硫 (S) 和氧 (O) 的杂环化合物因其潜在的 CNS 活性而备受关注,其活性范围从抑郁到惊厥效应 (Saganuwan,2017)。

抗结核活性

异烟肼 (INH) 结构的修饰,包括吡啶和嘧啶酮衍生物,已显示出对结核分枝杆菌和其他分枝杆菌的显著体外抗结核活性,表明所讨论的化学结构可能具有类似的潜力 (Asif,2014)。

抗肿瘤应用

某些咪唑衍生物表现出抗肿瘤活性,表明可以探索相关结构作为潜在的抗肿瘤药物。已发现这些衍生物会经历细胞凋亡诱导、产生活性氧并影响线粒体功能 (Hossain 等人,2020)。

光电材料

将喹唑啉和嘧啶片段并入 π 扩展共轭体系对于创建新型光电材料很有价值。此类化合物在电子设备、发光元件、光电转换元件和图像传感器中显示出潜力 (Lipunova 等人,2018)。

N-杂环的合成

手性亚磺酰胺,其功能与查询结构的部分类似,已广泛用于 N-杂环(如哌啶和吡咯烷)的对映选择性合成。这些方法提供了获得在天然产物和治疗相关化合物中很重要的各种结构 (Philip 等人,2020)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3/c24-17-3-1-15(2-4-17)19-6-8-22(27-26-19)28-11-9-16(10-12-28)23(29)25-18-5-7-20-21(13-18)31-14-30-20/h1-8,13,16H,9-12,14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVUZEWEVKFKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)